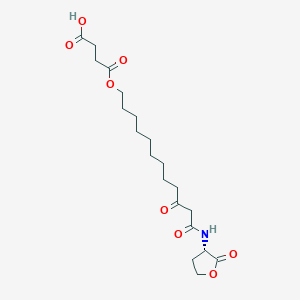
(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Amidation reaction:
Esterification: The ester linkage is formed by reacting the hydroxyl group with a carboxylic acid or its derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo groups, to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and ester groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidized derivatives: Compounds with additional oxo groups or carboxylic acids.
Reduced derivatives: Compounds with hydroxyl groups replacing oxo groups.
Substituted derivatives: Compounds with different functional groups replacing the original amino or ester groups.
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Potential use as a probe in biochemical assays to study enzyme activity.
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of (S)-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. For example, the oxo groups can participate in redox reactions, altering the oxidative state of the target molecules, while the amino group can form hydrogen bonds, affecting the target’s conformation and function.
相似化合物的比较
®-4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)-4-oxobutanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
4-((10,12-Dioxo-12-((2-oxotetrahydrofuran-3-yl)amino)dodecyl)oxy)butanoic acid: A similar compound lacking one oxo group, which may affect its reactivity and interactions.
Uniqueness: The (S)-enantiomer of this compound is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s efficacy and specificity in various applications, making it a valuable subject of study in stereochemistry and chiral drug development.
属性
IUPAC Name |
4-[10,12-dioxo-12-[[(3S)-2-oxooxolan-3-yl]amino]dodecoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO8/c22-15(14-17(23)21-16-11-13-29-20(16)27)8-6-4-2-1-3-5-7-12-28-19(26)10-9-18(24)25/h16H,1-14H2,(H,21,23)(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDWRLKBRJDEQS-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC(=O)CCCCCCCCCOC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658782 |
Source


|
| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886755-18-6 |
Source


|
| Record name | 4-[(10,12-Dioxo-12-{[(3S)-2-oxooxolan-3-yl]amino}dodecyl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
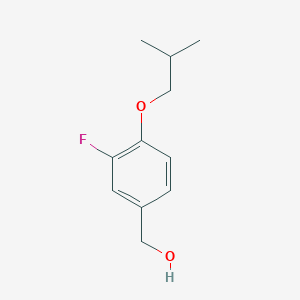

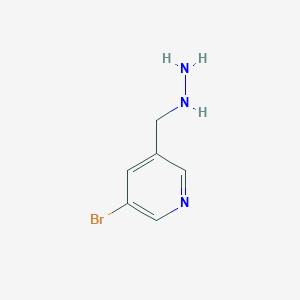

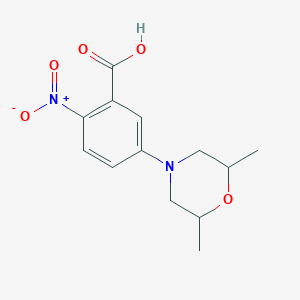
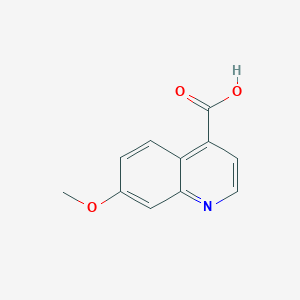
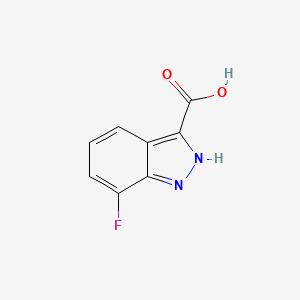
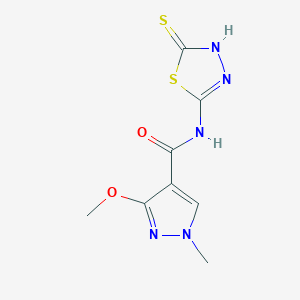
![5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387542.png)
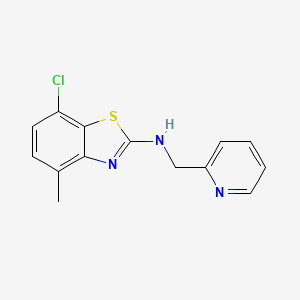
![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)
